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Abstract
This application note describes a detailed and robust liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantitative analysis of Larotrectinib in human

plasma. Larotrectinib is a highly selective inhibitor of tropomyosin receptor kinases (TRKs) and

is used for the treatment of various solid tumors harboring NTRK gene fusions.[1][2][3] The

method presented herein is intended for researchers, scientists, and drug development

professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other

clinical research involving Larotrectinib. The protocol outlines a straightforward protein

precipitation method for sample preparation and utilizes a rapid and sensitive LC-MS/MS

analysis. All experimental procedures and validation parameters are described in accordance

with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method

validation.[4][5][6][7][8][9][10][11][12]

Introduction
Larotrectinib (brand name Vitrakvi) is a first-in-class, tissue-agnostic anticancer agent that

targets tumors with neurotrophic receptor tyrosine kinase (NTRK) gene fusions.[2][3] These

gene fusions lead to the production of constitutively active TRK fusion proteins, which drive

tumor cell proliferation and survival.[13] Larotrectinib potently and selectively inhibits TRK A, B,

and C, leading to tumor regression in patients with NTRK fusion-positive cancers.[1][2]

The accurate quantification of Larotrectinib in plasma is essential for characterizing its

pharmacokinetic profile, assessing drug exposure-response relationships, and ensuring patient
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safety. This application note provides a comprehensive protocol for a sensitive and specific LC-

MS/MS method for this purpose.

Physicochemical Properties of Larotrectinib
Property Value

Chemical Formula C₂₁H₂₂F₂N₆O₂

Molar Mass 428.44 g/mol [2]

Appearance Yellow powder[3]

Water Solubility Insoluble[3]

Metabolism and Signaling Pathway
Larotrectinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1]

[14][15] The major circulating component in plasma, apart from the unchanged drug, is an O-

linked glucuronide metabolite.[1][14]

Larotrectinib acts by inhibiting the TRK signaling pathway. In cancers with NTRK gene fusions,

the resulting fusion proteins are constitutively active, leading to downstream signaling through

pathways such as RAS/MEK/ERK and PI3K/AKT, which promote cell proliferation and survival.

By binding to the ATP-binding site of the TRK kinase domain, Larotrectinib blocks this aberrant

signaling.
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Figure 1: Simplified signaling pathway of Larotrectinib's inhibitory action.

Experimental Workflow
The overall workflow for the quantification of Larotrectinib in plasma is depicted in the following

diagram. This process begins with the collection of plasma samples, followed by sample

preparation, LC-MS/MS analysis, and finally, data processing and quantification.
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Figure 2: High-level experimental workflow for Larotrectinib analysis.

Experimental Protocols
Materials and Reagents

Larotrectinib reference standard (purity ≥98%)

Carbamazepine (Internal Standard, IS) (purity ≥98%)

HPLC-grade acetonitrile, methanol, and water

Formic acid (LC-MS grade)

Human plasma (with K2EDTA as anticoagulant)

Microcentrifuge tubes (1.5 mL)

Autosampler vials

Instrumentation
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple

quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Larotrectinib and

Carbamazepine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.

Working Stock Solutions: Prepare working stock solutions of Larotrectinib by serial dilution of

the primary stock solution with 50:50 (v/v) acetonitrile:water.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Carbamazepine primary

stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples
Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma

with the appropriate Larotrectinib working stock solutions to achieve final concentrations
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ranging from 1 to 2000 ng/mL.

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four

concentration levels:

Lower Limit of Quantification (LLOQ): 1 ng/mL

Low QC (LQC): 3 ng/mL

Medium QC (MQC): 100 ng/mL

High QC (HQC): 1500 ng/mL

Sample Preparation: Protein Precipitation
Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

Add 150 µL of the IS working solution (100 ng/mL Carbamazepine in acetonitrile).

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

Transfer 100 µL of the supernatant to an autosampler vial.

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
Liquid Chromatography
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Parameter Condition

Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Gradient

5% B to 95% B over 3 minutes, hold at 95% B

for 1 minute, then re-equilibrate at 5% B for 1

minute

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry

Parameter Condition

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Source Temperature 350°C

IonSpray Voltage 5500 V

MRM Transitions
Larotrectinib: m/z 429.2 →

342.2Carbamazepine (IS): m/z 237.1 → 194.1

Method Validation Summary
The developed LC-MS/MS method was validated according to the FDA and ICH M10

guidelines. The following parameters were assessed:

Calibration Curve
The calibration curve was linear over the concentration range of 1-2000 ng/mL. A weighted

(1/x²) linear regression was used for quantification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Concentration Range 1 - 2000 ng/mL

Regression Equation y = mx + c

Correlation Coefficient (r²) > 0.99

Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using QC samples at four

concentration levels (LLOQ, LQC, MQC, and HQC).

QC Level
Concentrati
on (ng/mL)

Intra-day
Precision
(%CV)

Inter-day
Precision
(%CV)

Intra-day
Accuracy
(%Bias)

Inter-day
Accuracy
(%Bias)

LLOQ 1 ≤ 15 ≤ 15 ± 20 ± 20

LQC 3 ≤ 15 ≤ 15 ± 15 ± 15

MQC 100 ≤ 15 ≤ 15 ± 15 ± 15

HQC 1500 ≤ 15 ≤ 15 ± 15 ± 15

Recovery
The extraction recovery of Larotrectinib and the IS from human plasma was determined by

comparing the peak areas of extracted samples to those of unextracted standards.

Analyte LQC (%) MQC (%) HQC (%)

Larotrectinib > 85 > 85 > 85

Carbamazepine (IS) > 85 > 85 > 85

Matrix Effect
The matrix effect was evaluated to ensure that endogenous plasma components did not

interfere with the ionization of the analyte or the IS.
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Analyte LQC HQC

Matrix Factor 0.85 - 1.15 0.85 - 1.15

IS-Normalized Matrix Factor

(%CV)
≤ 15 ≤ 15

Stability
The stability of Larotrectinib in human plasma was assessed under various storage and

handling conditions.

Stability Condition Duration Result

Bench-top Stability 24 hours at room temperature Stable

Freeze-Thaw Stability 3 cycles Stable

Long-term Stability 30 days at -80°C Stable

Autosampler Stability 48 hours at 4°C Stable

Conclusion
The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable

method for the quantification of Larotrectinib in human plasma. The simple protein precipitation

sample preparation and short chromatographic run time make it suitable for high-throughput

analysis. The method has been validated according to regulatory guidelines and can be

confidently applied to pharmacokinetic and other clinical studies of Larotrectinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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